Cgs 9895

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CGS-9895 implique la formation de la structure de base de la pyrazoloquinoléinone. La voie de synthèse comprend généralement les étapes suivantes :

Formation du cycle pyrazole : Cela est obtenu par cyclisation de précurseurs appropriés dans des conditions contrôlées.

Formation du cycle quinoléine : L’intermédiaire pyrazole est ensuite soumis à une nouvelle cyclisation pour former le cycle quinoléine.

Substitution méthoxyphényle :

Les méthodes de production industrielle du CGS-9895 ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

Le CGS-9895 subit plusieurs types de réactions chimiques :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier le cycle quinoléine ou d’autres groupes fonctionnels.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels en utilisant des réactifs et des conditions appropriés.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Key Findings on Modulation

- Efficacy : CGS 9895 has been shown to significantly enhance GABA-induced currents in recombinant α1β3 receptors. At concentrations as low as 1 μM, it begins to enhance these currents, achieving up to 600% enhancement at 30 μM .

- Selectivity : The compound exhibits different effects depending on the receptor subunit composition. For instance, it shows varied modulation potency in α1β2γ2 versus α1β3γ2 receptors, indicating its potential for subtype-selective therapeutic applications .

Pharmacological Applications

The implications of this compound in pharmacology are substantial, particularly in the treatment of neurological disorders:

- Epilepsy : Due to its ability to enhance inhibitory neurotransmission via GABA receptors, this compound may hold promise for developing new antiepileptic drugs. Its distinct mechanism could lead to fewer side effects compared to traditional treatments .

- Anxiety Disorders : Given its modulatory effects on GABA receptors, this compound might be explored as a treatment option for anxiety disorders, potentially offering a safer alternative to benzodiazepines that often lead to dependence .

Comparative Efficacy Data

The following table summarizes the efficacy data of this compound across various receptor combinations based on available literature:

Case Studies and Research Insights

Several studies have documented the effects and potential applications of this compound:

- Study on Mutant Receptors : Research involving point mutations at the α+/β− interface revealed that specific residues (e.g., α1Y209) are crucial for this compound's modulatory effects. Mutations increased the EC50 significantly, indicating the importance of receptor structure in drug efficacy .

- Interactions with Other Compounds : Investigations into the interaction between this compound and other modulators like flurazepam showed that while both compounds act at similar sites, their combined effects can lead to residual potentiation, suggesting complex interactions within the receptor environment .

Mécanisme D'action

Le CGS-9895 exerce ses effets en se liant au site de liaison des benzodiazépines des récepteurs GABA. Il augmente spécifiquement les courants induits par le GABA dans les récepteurs contenant les sous-unités alpha et bêta. Le résidu clé pour la modulation du CGS-9895 est le résidu alpha1 Y209 à l’interface alpha+/bêta. Le composé interagit également avec des sites modulateurs supplémentaires aux interfaces de sous-unité dans le domaine transmembranaire .

Comparaison Avec Des Composés Similaires

Le CGS-9895 est unique en son genre par sa capacité à augmenter spécifiquement les courants induits par le GABA dans les récepteurs contenant les sous-unités alpha et bêta. Des composés similaires comprennent :

Le CGS-9895 se démarque par sa grande efficacité et sa sélectivité pour des sous-types spécifiques de récepteurs GABA.

Activité Biologique

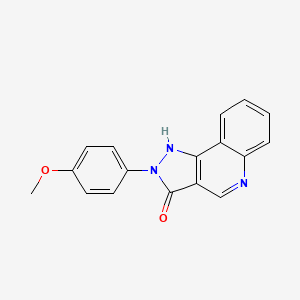

CGS 9895, chemically known as 2-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one, is a compound that has garnered significant attention due to its unique interactions with GABAA receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on GABA-induced currents, and potential therapeutic implications.

This compound is primarily recognized as a positive allosteric modulator of GABAA receptors, specifically acting through the α+/β− interface . Unlike traditional benzodiazepines that bind to the benzodiazepine site, this compound enhances GABA-induced currents via a distinct site, suggesting a novel mechanism of action. This compound has been shown to act as an antagonist at the benzodiazepine binding site at nanomolar concentrations while enhancing GABA currents at micromolar concentrations .

Key Findings:

- Enhancement of GABA Currents : At concentrations starting from 1 μM, this compound significantly enhances GABA-induced currents in recombinant α1β3 receptors expressed in Xenopus oocytes. The enhancement can reach up to 600% at higher concentrations (30 μM) .

- Subunit Dependence : The effects of this compound are dependent on the α and β subunit types forming the receptor interface. It has been observed that this compound does not modulate currents in α1β3γ2 receptors at nanomolar concentrations but shows comparable enhancements at micromolar levels .

Data Tables

The following table summarizes the effects of this compound on different GABAA receptor subtypes:

| Receptor Subtype | Concentration (μM) | Current Enhancement (%) | Modulatory Site |

|---|---|---|---|

| α1β3 | 1 | ~100 | α+/β− interface |

| α1β3 | 10 | ~400 | α+/β− interface |

| α1β3 | 30 | ~600 | α+/β− interface |

| α1β3γ2 | 10 | Comparable to α1β3 | Unknown site |

Case Studies and Experimental Approaches

Several studies have investigated the biological activity of this compound through various experimental approaches:

- Electrophysiological Studies : Utilizing voltage-clamp techniques in Xenopus oocytes, researchers have characterized the modulation of GABAA receptors by this compound. The compound was found to enhance GABA-induced chloride currents significantly .

- Mutagenesis Studies : By mutating specific residues at the α+/β− interface (notably α1 Y209), researchers have identified key interactions necessary for this compound's modulation. This approach confirmed that certain structural analogs could either enhance or inhibit the effects mediated by this compound .

- Comparative Analysis with Other Compounds : Studies have compared this compound with other known modulators like flurazepam, highlighting differences in their modes of action and effectiveness across various receptor subtypes .

Potential Therapeutic Implications

The unique mechanism of this compound suggests potential therapeutic applications in conditions where modulation of GABAA receptors is beneficial, such as anxiety disorders and epilepsy. Its ability to enhance inhibitory neurotransmission without directly activating the benzodiazepine site may lead to fewer side effects compared to traditional anxiolytics.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHGIXILGYJOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80998971 | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77779-50-1 | |

| Record name | CGS 9895 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077779501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003171322 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80998971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-3-ol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEN7HT4FPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.